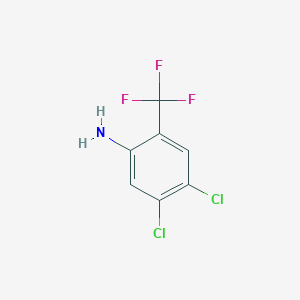

3,4-Dichloro-6-(trifluoromethyl)aniline, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dichloro-6-(trifluoromethyl)aniline is a nitrogen compound that is useful in organic synthesis . It is recommended for use in laboratory chemicals .

Synthesis Analysis

The synthesis of 3,4-Dichloro-6-(trifluoromethyl)aniline involves a halogenation reaction and an ammoniation reaction . The starting material is p-Chlorobenzotrifluoride . The process is characterized by a simple process, cheap and easily available raw materials, high reaction yield, and environmental friendliness .Molecular Structure Analysis

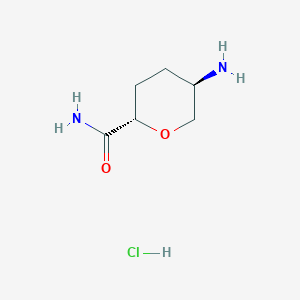

The molecular formula of 3,4-Dichloro-6-(trifluoromethyl)aniline is CHClFN . Its average mass is 230.015 Da and its monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3,4-Dichloro-6-(trifluoromethyl)aniline include a halogenation reaction and an ammoniation reaction . The starting material, p-Chlorobenzotrifluoride, is subjected to these reactions to obtain the desired product .Scientific Research Applications

Organic Building Blocks

3,4-Dichloro-6-(trifluoromethyl)aniline is used as an organic building block in the synthesis of various organic compounds . It’s a key component in the creation of complex molecules for research and industrial applications .

Synthesis of FDA-Approved Drugs

This compound plays a significant role in the synthesis of FDA-approved drugs . For instance, it’s used in the synthesis of Sorafenib, a cancer treatment drug . The trifluoromethyl group in the compound contributes to the pharmacological activities of these drugs .

Herbicide Production

3,4-Dichloroaniline, a related compound, is a precursor for the synthesis and degradation product of several herbicides . While not directly mentioned, it’s plausible that 3,4-Dichloro-6-(trifluoromethyl)aniline could have similar applications given its structural similarity.

Environmental Contaminant Studies

3,4-Dichloroaniline is used as a model environmental contaminant in research . Given the structural similarity, 3,4-Dichloro-6-(trifluoromethyl)aniline could potentially be used in similar studies to understand the impact and behavior of such compounds in the environment .

Biodegradation Studies

The biodegradation kinetics of 3,4-Dichloroaniline has been reported . Similar studies could potentially be conducted with 3,4-Dichloro-6-(trifluoromethyl)aniline to understand its behavior and impact on biological systems .

Research and Industry

3,4-Dichloro-6-(trifluoromethyl)aniline is widely used in various fields of research and industry. Its specific applications in these fields are not detailed, but it’s likely used in the synthesis of other compounds or as a reagent in chemical reactions.

Safety and Hazards

3,4-Dichloro-6-(trifluoromethyl)aniline is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is harmful if swallowed or inhaled . It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes .

Mode of Action

It’s known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Biochemical Pathways

It’s known that similar compounds play a role in the synthesis and degradation of several herbicides .

Pharmacokinetics

Its physical and chemical properties such as boiling point (98-100 °c/06 mmHg) and density (1532 g/mL at 25 °C) have been documented .

Result of Action

It’s known that similar compounds are used as precursors in the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3,4-Dichloro-6-(trifluoromethyl)aniline. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .

properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-1-3(7(10,11)12)6(13)2-5(4)9/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUXBJAGSCYLMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(trifluoromethyl)aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-(1H-benzo[d][1,2,3]triazol-1-yl)propanoate](/img/structure/B6358218.png)

![5-Azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B6358228.png)

![7-((2-(Trimethylsilyl)ethoxy)methyl)-4-chloro-6-iodo-7H-pyrrolo[2,3-d]pyrimidine; 95%](/img/structure/B6358232.png)

![3-Bromo-8-chloroimidazo[1,5-a]pyrazine](/img/structure/B6358257.png)

![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)

![8-Methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B6358272.png)